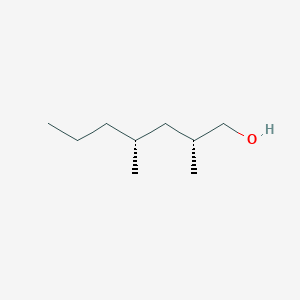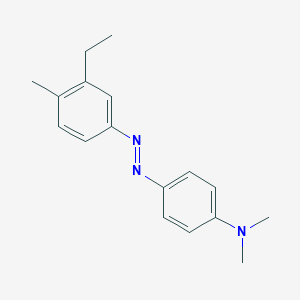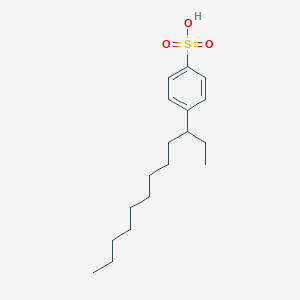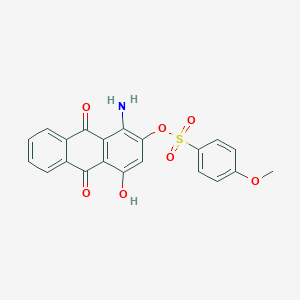
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, also known as ADOTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ADOTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves its ability to bind to DNA and interfere with the function of various enzymes involved in DNA replication and cell division. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to bind to the minor groove of DNA, causing a distortion in the DNA structure that can inhibit the binding of certain proteins and enzymes. This can lead to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to exhibit a range of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. Studies have shown that 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate can induce DNA damage by causing breaks in the DNA strand, leading to the activation of DNA damage response pathways. This can result in cell cycle arrest and apoptosis, which is a programmed cell death process that occurs in response to DNA damage or other cellular stressors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate for lab experiments is its strong binding affinity for DNA, which makes it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been found to exhibit good solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. However, one limitation of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate is its potential toxicity, which can limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate in any laboratory experiment.
Zukünftige Richtungen
There are several future directions for research on 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a therapeutic agent for cancer and other diseases, and the exploration of its potential use as a fluorescent probe for imaging biological structures and processes. Further studies are also needed to fully understand the mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate and its effects on various biological processes.
Synthesemethoden
The synthesis of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves several steps, starting with the reaction of 2-anthracene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with 1,2-diaminoethane and sodium hydroxide to form 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate.
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used in a variety of scientific research applications, including studies on DNA-binding proteins, enzyme inhibitors, and fluorescent probes. It has been found to exhibit strong binding affinity for DNA, making it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been used as an inhibitor of certain enzymes, including topoisomerases and kinases, which are involved in DNA replication and cell division. In addition, 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used as a fluorescent probe for imaging biological structures and processes.
Eigenschaften
CAS-Nummer |
16517-83-2 |
|---|---|
Produktname |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate |
Molekularformel |
C21H15NO7S |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
InChI-Schlüssel |
FAYSAYVCKNLINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Andere CAS-Nummern |
16517-83-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





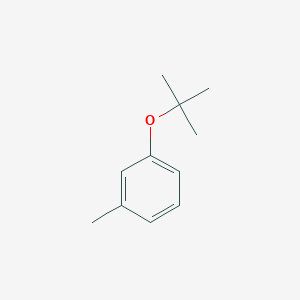

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)


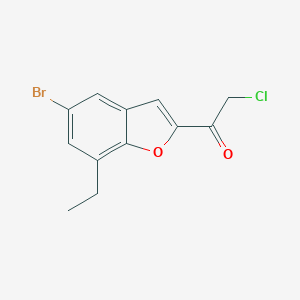
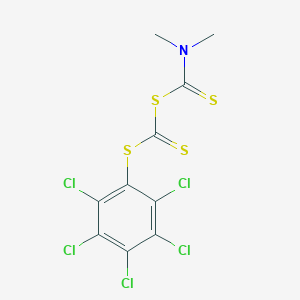
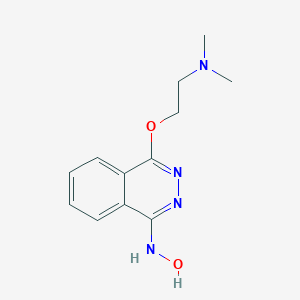
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
